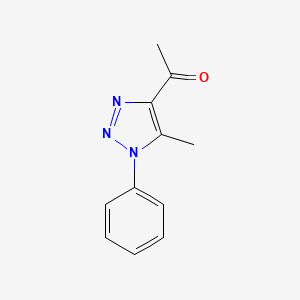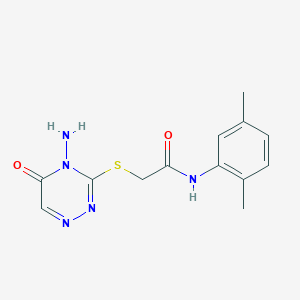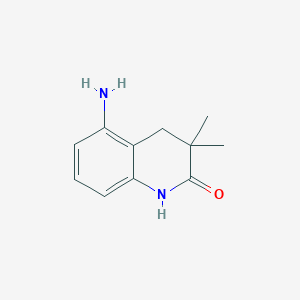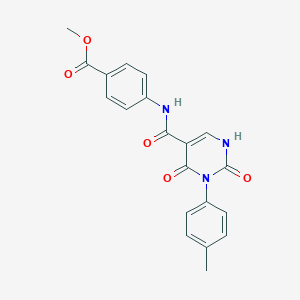
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms.
Mecanismo De Acción
Target of Action
It is known that 1,2,3-triazole derivatives can actively contribute to binding to the active site of enzymes .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of enzymes .
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can interact with various biochemical pathways due to their ability to bind to the active site of enzymes .
Result of Action
It is known that 1,2,3-triazole derivatives can have various biological effects due to their ability to bind to the active site of enzymes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbaldehyde with acetophenone under basic conditions. The reaction is carried out in ethanol, and sodium hydroxide is used as the base . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oximes and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is used in the synthesis of advanced materials with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound has a similar structure but with a nitrophenyl group instead of a phenyl group.
1-(benzyl)-1H-1,2,3-triazol-4-yl)ethan-1-one: This compound has a benzyl group instead of a methyl group.
Uniqueness
1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-(5-methyl-1-phenyltriazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-11(9(2)15)12-13-14(8)10-6-4-3-5-7-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRULHKBULHXTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2698595.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide](/img/structure/B2698596.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2698598.png)
![10,10-Difluoro-2-oxa-7-azaspiro[4.5]decane](/img/structure/B2698602.png)


![5-bromo-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]pyridine-3-carboxamide](/img/structure/B2698605.png)
![methyl 4-({7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2698606.png)
![N-(3-bromophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2698611.png)
![2-(pyridin-4-ylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2698612.png)
![2-(4-Chlorophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2698614.png)
![2-({4-[(2,5-Dimethylphenyl)amino]pteridin-2-yl}amino)butan-1-ol](/img/structure/B2698615.png)
![2-bromo-3-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2698617.png)
